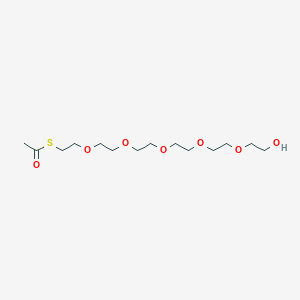
S-acetyl-PEG6-alcohol
Vue d'ensemble
Description
S-acetyl-PEG6-alcohol, also known as S-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl) ethanethioate , is a PEG-based PROTAC linker . It has a molecular weight of 340.4 g/mol and a molecular formula of C14H28O7S . The functional group of this compound is Sulfur acetyl/Alcohol .
Molecular Structure Analysis
The molecular structure of this compound consists of a polyethylene glycol (PEG) backbone with sulfur acetyl and alcohol functional groups . The exact structure would require more specific information or a detailed structural analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.4 g/mol and a molecular formula of C14H28O7S . It is a PEG-based compound, and like other PEG compounds, it likely has good solubility in water. More specific physical and chemical properties would require additional information or analysis.Applications De Recherche Scientifique
Thermoresponsive Polymers : S-acetyl-PEG6-alcohol, as a derivative of poly(ethylene glycol) (PEG), contributes to the development of thermoresponsive polymers. These polymers are used as adaptable biomaterials with applications in controlled drug delivery and cellular uptake due to their reversible solubility behavior (Congdon, Shaw, & Gibson, 2015).
Drug Delivery Systems : Modifications like acetylation of PEG result in the formation of nanoparticles that serve as efficient carriers for drug delivery. This is achieved through the aggregation of PEG chains, leading to enhanced anticancer efficacy and drug loading content (Pang et al., 2017).
Biodegradable Polymers : The crosslinking of this compound derivatives with other polymers like chitosan results in the creation of biodegradable biomaterials that can be tailored for medical applications where rapid resorption is desired (Pozzo et al., 2000).
Molecular Weight Control in Polymer Production : The use of poly(ethylene glycol) (PEG), related to this compound, as a chain transfer agent in bacterial synthesis of polymers, demonstrates its role in controlling the molecular weight of polymers like poly(3-hydroxybutyrate), influencing their mechanical properties (Thomson et al., 2014).
Cell Growth and Protection : Studies have shown that polymers like PEG and PVA (polyvinyl alcohol), which are structurally related to this compound, provide protection against fluid-mechanical cell damage and enhance cell growth under certain conditions (Michaels & Papoutsakis, 1991).
PEGylation of Peptides and Proteins : The process of PEGylation, involving the covalent attachment of PEG derivatives, is utilized for modifying biological macromolecules for pharmaceutical and biotechnical applications. This modification can enhance the solubility, stability, and half-life of therapeutic proteins and peptides (Roberts, Bentley, & Harris, 2002).
Polymer Nanocomposites : Research has focused on developing polymer nanocomposites using PEG and PVA, demonstrating their potential for various biomedical applications, such as in hydrogels and hybrid materials (Mansur, Oréfice, & Mansur, 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
S-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O7S/c1-14(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-15/h15H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRGYWYYHKOEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)


![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)
![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)
